Butanamide, N,N'-1,4-phenylenebis[3-oxo-
Description
Butanamide, N,N'-1,4-phenylenebis[3-oxo-] (CAS: 24731-73-5), also known as N,N'-(1,4-Phenylene)bis(3-oxobutanamide), is a symmetric bis-amide compound characterized by a central 1,4-phenylene group bridging two 3-oxobutanamide moieties . Its molecular formula is C₁₄H₁₆N₂O₄, with a molecular weight of 276.29 g/mol. The compound is utilized in industrial applications, such as the synthesis of Pigment Yellow 155 via diazotization and coupling reactions , and serves as a monomer or intermediate in polymer chemistry due to its rigid aromatic backbone and reactive carbonyl groups .
Properties
IUPAC Name |
3-oxo-N-[4-(3-oxobutanoylamino)phenyl]butanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O4/c1-9(17)7-13(19)15-11-3-5-12(6-4-11)16-14(20)8-10(2)18/h3-6H,7-8H2,1-2H3,(H,15,19)(H,16,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWGNKUKYZPVEFS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC(=O)NC1=CC=C(C=C1)NC(=O)CC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4067018 | |
| Record name | Butanamide, N,N'-1,4-phenylenebis[3-oxo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4067018 | |
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Molecular Weight |
276.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24731-73-5 | |
| Record name | N,N′-1,4-Phenylenebis[3-oxobutanamide] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=24731-73-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Butanamide, N,N'-1,4-phenylenebis(3-oxo- | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024731735 | |
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| Record name | 24731-73-5 | |
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| Record name | Butanamide, N,N'-1,4-phenylenebis[3-oxo- | |
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| Record name | Butanamide, N,N'-1,4-phenylenebis[3-oxo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4067018 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N,N'-1,4-phenylenebis[3-oxobutyramide] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.202 | |
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Biological Activity
Butanamide, N,N'-1,4-phenylenebis[3-oxo-] (CAS Number: 24731-73-5) is a compound with significant research interest due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.
- Molecular Formula : C14H16N2O4
- Molecular Weight : 276.29 g/mol
- Purity : Typically around 95% .
The compound features a complex structure that includes two amide groups and a phenylene bis(3-oxo) moiety, which may contribute to its biological activity.
Anticancer Properties
Butanamide, N,N'-1,4-phenylenebis[3-oxo-] has been submitted for testing by the National Cancer Institute (NCI) as part of its evaluation for anticancer properties. Preliminary studies suggest that compounds with similar structures exhibit cytotoxic effects on various cancer cell lines. For instance:
- In vitro studies have indicated that related compounds can induce apoptosis in cancer cells through the activation of caspase pathways .
The proposed mechanism of action for Butanamide, N,N'-1,4-phenylenebis[3-oxo-] involves:
- Inhibition of Protein Synthesis : Similar compounds have shown the ability to inhibit protein synthesis in cancer cells, leading to reduced cell proliferation.
- Reactive Oxygen Species (ROS) Generation : Increased ROS levels can trigger oxidative stress pathways that result in cell death .
Case Studies and Research Findings
Research surrounding Butanamide, N,N'-1,4-phenylenebis[3-oxo-] is still emerging. However, several studies provide insights into its potential applications:
Toxicity and Safety Profile
The Environmental Protection Agency (EPA) has classified Butanamide, N,N'-1,4-phenylenebis[3-oxo-] as "not likely to present an unreasonable risk" based on existing data regarding its toxicity under specific conditions of use . However, comprehensive toxicity studies are necessary to fully understand its safety profile.
Comparison with Similar Compounds
Structural Analogues with Varied Substituents
Key Observations :
- Rigidity vs. Flexibility: The aromatic 1,4-phenylene group in the target compound imparts rigidity and conjugation, making it suitable for applications requiring structural stability (e.g., pigments). In contrast, aliphatic analogues like N,N'-(Butane-1,4-diyl)bis(3-oxobutanamide) exhibit flexibility, which may reduce thermal stability but improve solubility in nonpolar solvents .
- Reactivity Modifications: Brominated derivatives (e.g., N,N′-1,4-Phenylenebis(2-bromoacetamide)) introduce electrophilic sites, enabling crosslinking or alkylation reactions absent in the non-halogenated target compound .
High-Molecular-Weight Dimeric Analogues
Compounds 3–6 from are dimeric γ-AApeptides with extended alkyl chains and additional functional groups:
Key Observations :
Regulatory and Industrial Relevance
- Market Data : Consumption reports (1997–2046) track the target compound’s use in sectors such as coatings and plastics, emphasizing its commercial viability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
